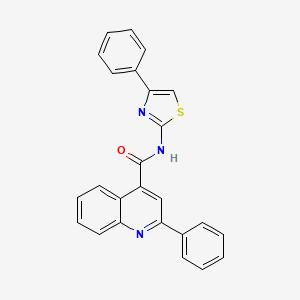![molecular formula C21H23N3O2 B2849332 N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide CAS No. 1311803-59-4](/img/structure/B2849332.png)
N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide is a chemical compound that is widely used in scientific research. It is a small molecule that has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide involves its binding to specific targets such as enzymes or proteins. This binding can lead to either inhibition or activation of the target, depending on the specific interaction. The compound has been shown to have a high affinity for certain protein targets such as cAMP-dependent protein kinase and phosphodiesterase.
Biochemical and Physiological Effects:
N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in signaling pathways such as the cyclic AMP pathway. It has also been shown to have effects on cellular processes such as proliferation and migration. Additionally, the compound has been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also relatively stable and can be stored for extended periods of time. However, the compound also has limitations, such as its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for the use of N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide in scientific research. One potential direction is the development of more specific and potent inhibitors of specific targets such as protein kinases. Another direction is the use of the compound as a tool for studying protein-ligand interactions and for the development of new drugs. Additionally, the compound may have potential therapeutic applications for diseases such as cancer and inflammation.
Conclusion:
In conclusion, N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide is a widely used chemical compound in scientific research. It has various biochemical and physiological effects and has been shown to have potential therapeutic applications. The compound has advantages and limitations for lab experiments, and there are several future directions for its use in research.
合成法
The synthesis of N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide involves the reaction of 3-(morpholin-4-yl)methylbenzaldehyde with benzyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated by filtration and purification techniques such as column chromatography or recrystallization.
科学的研究の応用
N-benzyl-N-(cyanomethyl)-3-[(morpholin-4-yl)methyl]benzamide has been widely used in scientific research as a tool for studying various biological processes. It has been shown to have inhibitory effects on the activity of certain enzymes such as protein kinases and phosphodiesterases. It has also been used as a fluorescent probe for imaging cellular structures and as a ligand for studying protein-ligand interactions.
特性
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c22-9-10-24(17-18-5-2-1-3-6-18)21(25)20-8-4-7-19(15-20)16-23-11-13-26-14-12-23/h1-8,15H,10-14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDJTDUZKMXKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)N(CC#N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


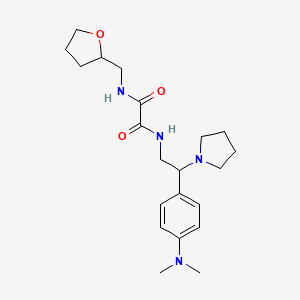
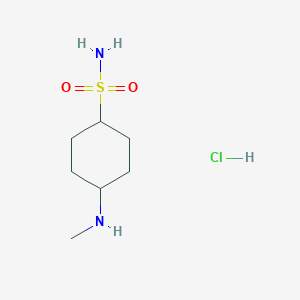
![2,6-Dichloro-4-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B2849258.png)
![N,N-diethyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2849259.png)
![5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-11b,11c-dihydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrole-1,3,6(2H,3aH)-trione](/img/structure/B2849260.png)
![ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2849261.png)

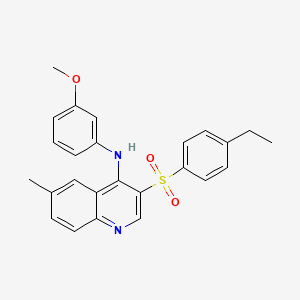
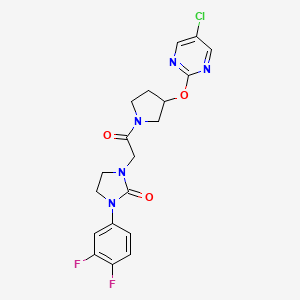
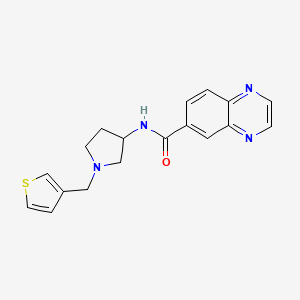
![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

